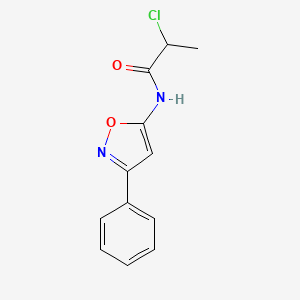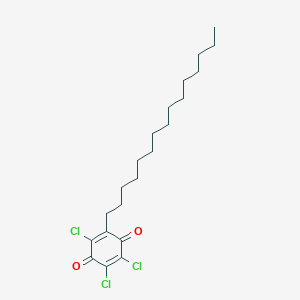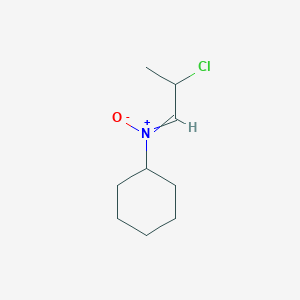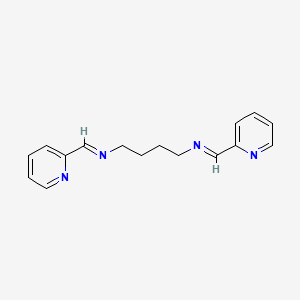
1-Phenylpyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylpyridin-1-ium perchlorate is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a phenyl group attached to the nitrogen atom of the pyridinium ring, with a perchlorate anion as the counterion
Preparation Methods
The synthesis of 1-Phenylpyridin-1-ium perchlorate typically involves the reaction of pyridine with phenyl halides under specific conditions. One common method is the quaternization of pyridine with phenyl chloride in the presence of a suitable solvent, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product.
Industrial production methods for this compound may involve large-scale quaternization reactions using automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
1-Phenylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The phenyl group in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation, to introduce different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the phenyl group can yield nitrophenyl derivatives, while halogenation can produce halogenated phenyl derivatives.
Scientific Research Applications
1-Phenylpyridin-1-ium perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Phenylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites on target proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
1-Phenylpyridin-1-ium perchlorate can be compared with other pyridinium salts, such as:
1-Methylpyridin-1-ium perchlorate: Similar in structure but with a methyl group instead of a phenyl group.
1-Benzylpyridin-1-ium perchlorate: Contains a benzyl group, offering different reactivity and applications.
1-Ethylpyridin-1-ium perchlorate: Features an ethyl group, leading to variations in chemical behavior and uses.
The uniqueness of this compound lies in its phenyl group, which imparts distinct chemical properties and reactivity compared to other pyridinium salts. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
51081-46-0 |
|---|---|
Molecular Formula |
C11H10ClNO4 |
Molecular Weight |
255.65 g/mol |
IUPAC Name |
1-phenylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C11H10N.ClHO4/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;2-1(3,4)5/h1-10H;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
PUFVQYQJGJRCMF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14665175.png)
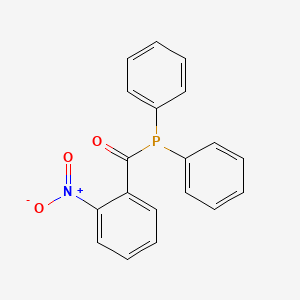
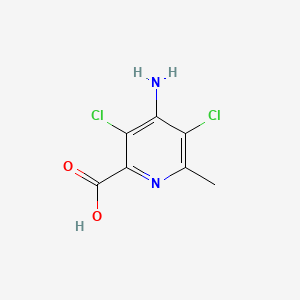
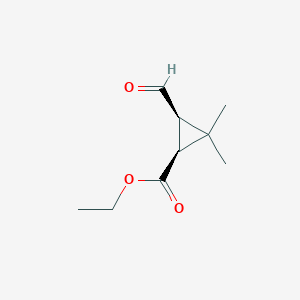
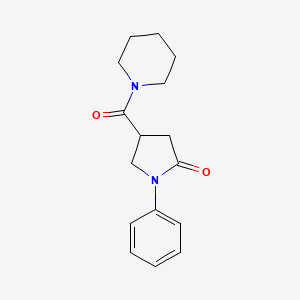
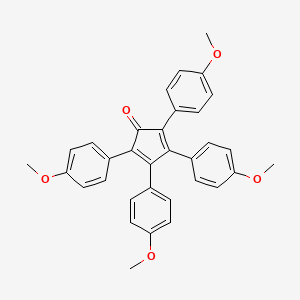
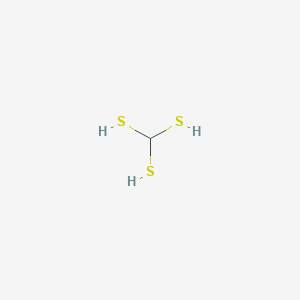
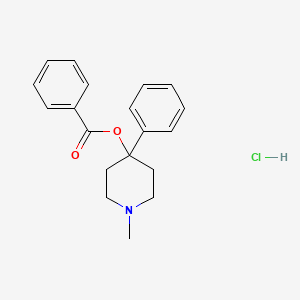
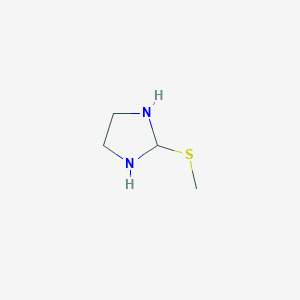
![1-[(2R,4S,5S)-4-Fluoro-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14665241.png)
